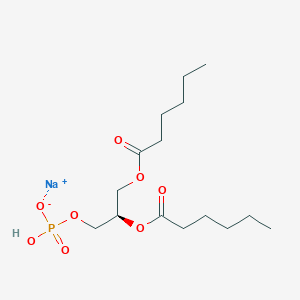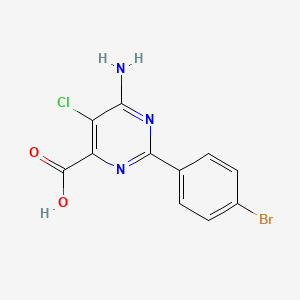
Sodium (2R)-2,3-bis(hexanoyloxy)propyl hydrogen phosphate
Vue d'ensemble
Description
Sodium phosphates are a group of salts derived from sodium and phosphate ions. They are commonly used in food processing, water treatment, and various industrial applications . They exist in several forms, including monosodium phosphate (NaH2PO4), disodium phosphate (Na2HPO4), and trisodium phosphate (Na3PO4) .
Synthesis Analysis
Sodium phosphates can be synthesized through several methods. For instance, disodium phosphate can be produced by neutralizing phosphoric acid with sodium hydroxide .Molecular Structure Analysis
The molecular structure of sodium phosphates involves sodium ions (Na+) and phosphate ions (PO4^3-). The exact structure depends on the specific form of the sodium phosphate .Chemical Reactions Analysis
Sodium phosphates can participate in various chemical reactions. For example, when combined with a strong acid, they can produce phosphoric acid and a corresponding sodium salt .Physical And Chemical Properties Analysis
Sodium phosphates are typically white, crystalline solids that are highly soluble in water . They have a high melting point and are generally stable under normal conditions .Applications De Recherche Scientifique
Application in Polymer Processing
Sodium 2,2′-methylene-bis-(4,6-di-t-butylphenylene)phosphate (NA-11), a compound similar to Sodium (2R)-2,3-bis(hexanoyloxy)propyl hydrogen phosphate, is used as a nucleating agent in processing isotactic polypropylene (iPP). It aids in the crystallization of iPP by forming an epitaxial relationship with the polymer, enhancing its physical properties (Yoshimoto et al., 2001).
Role in DNA Structure
The sodium salt of certain phosphate compounds, similar in structure to the target compound, can crystallize in double helix formations with Watson-Crick hydrogen bonding. This suggests potential applications in the study of DNA structures and interactions (Rosenberg et al., 1973).
Interface Properties in Micelle Systems
Sodium bis(2-ethylhexyl) phosphate (NaDEHP), structurally related to the compound , has been used to investigate interface properties in reverse micelle systems. This research provides insights into micropolarity, microviscosity, and interfacial water structure in such systems (Quintana et al., 2012).
Water Structure in Reverse Micelles
Studies on sodium bis(2-ethylhexyl) phosphate in n-heptane have revealed interesting aspects of water structure in reverse micelles, providing valuable data for understanding solubilization processes in different solvents (Li et al., 2000).
Formation of Rodlike Reversed Micelles
Research indicates that sodium bis(2-ethylhexyl) phosphate in n-heptane forms giant rodlike reversed micelles, challenging previous views on micellar structure in nonaqueous media. This suggests potential applications in understanding and manipulating micellar systems (Yu & Neuman, 1994).
Safety And Hazards
Propriétés
IUPAC Name |
sodium;[(2R)-2,3-di(hexanoyloxy)propyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29O8P.Na/c1-3-5-7-9-14(16)21-11-13(12-22-24(18,19)20)23-15(17)10-8-6-4-2;/h13H,3-12H2,1-2H3,(H2,18,19,20);/q;+1/p-1/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKVQVAHZSAALH-BTQNPOSSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28NaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677129 | |
| Record name | Sodium (2R)-2,3-bis(hexanoyloxy)propyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (2R)-2,3-bis(hexanoyloxy)propyl hydrogen phosphate | |
CAS RN |
321883-53-8 | |
| Record name | Sodium (2R)-2,3-bis(hexanoyloxy)propyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(pyridin-3-yloxy)ethyl]acetamide](/img/structure/B1394134.png)







![7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine](/img/structure/B1394147.png)
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1394148.png)


![tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B1394153.png)
![Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1394154.png)